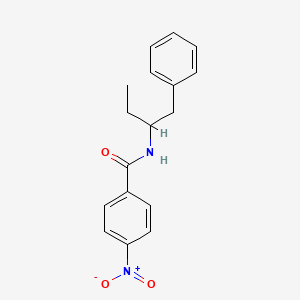

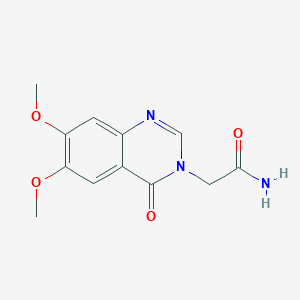

![molecular formula C19H14N4O B5102366 6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5102366.png)

6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives often involves a multi-component reaction process. Karimi-Jaberi et al. (2013) described efficient procedures for synthesizing derivatives of this compound using trichloroacetic acid or ceric sulfate as catalysts, achieving excellent yields in short reaction times (Karimi-Jaberi, Shams, & Pooladian, 2013). Furthermore, Nikalje et al. (2016) reported a one-pot, four-component condensation reaction using an ionic liquid as a catalyst, highlighting the method's efficiency and eco-friendliness (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).

Molecular Structure Analysis

The molecular structure and spectral properties of similar derivatives have been studied extensively. Kumar et al. (2020) performed a comprehensive experimental and theoretical study on a synthetic analog, revealing insights into its vibrational frequencies, NMR spectra, and molecular docking, which underscores its pharmaceutical significance (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming a foundation for synthesizing a wide array of biologically relevant heterocyclic compounds. Patel (2017) discussed the synthetic utility of these compounds in developing heterocyclic compounds with potential biological importance (Patel, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, often depend on the specific substituents and reaction conditions used in the synthesis. Studies like that of Jasinski et al. (2008) on related compounds provide insight into how molecular structure influences physical properties through X-ray crystallography analysis (Jasinski, Butcher, Karegoudar, Holla, Yathirajan, & Narayana, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. The work of Litvinov et al. (2009) illustrates a four-component synthesis method that highlights the compound's reactivity and potential for creating diverse chemical structures (Litvinov, Shestopalov, Rodinovskaya, & Shestopalov, 2009).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

6-Amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is notably utilized in the synthesis of various heterocyclic compounds. The reactivity of this compound in reactions with different reagents leads to the formation of diverse pyrano[2,3-c]pyrazole derivatives. This application underscores its significant role in heterocyclic chemistry, particularly in synthesizing azoles and pyrimidines, which are important in pharmaceutical research (Fadda et al., 2012).

Corrosion Inhibition

This compound has also been investigated for its potential as a corrosion inhibitor. Research demonstrates its effectiveness in inhibiting mild steel corrosion in acidic solutions. The study shows a high inhibition efficiency, indicating its potential use in industrial applications where corrosion resistance is critical (Yadav et al., 2016).

Pharmaceutical Research

In the pharmaceutical sector, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Such research endeavors are crucial in the ongoing development of new antimicrobial agents, a field of significant importance in addressing the challenge of antibiotic resistance (El-ziaty et al., 2016).

Spectroscopic and Structural Studies

The compound has been the subject of detailed spectroscopic and structural investigations. These studies are vital for understanding its properties and potential applications in fields such as drug discovery and material science (Kumar et al., 2020).

Green Chemistry Applications

There is also a growing interest in utilizing this compound in green chemistry applications. For instance, its synthesishas been explored under environmentally friendly conditions, emphasizing the importance of sustainable practices in chemical synthesis. This includes the use of non-toxic catalysts and solvent-free conditions, highlighting the compound's versatility and alignment with eco-friendly chemical practices (Nikalje et al., 2016).

In Silico and Biological Evaluations

The compound and its derivatives have been the focus of in silico studies and biological evaluations, particularly in the context of antimicrobial, anti-tuberculosis, and cytotoxicity assays. These studies offer insights into the potential biomedical applications of the compound, including its use in developing new therapeutic agents (Vasava et al., 2019).

Synthetic Chemistry and Material Science

Additionally, this compound has been used in the synthesis of novel heterocyclic systems, contributing to advancements in synthetic chemistry and material science. The unexpected formation of new heterocyclic structures during its reactions offers opportunities for discovering new materials with potential applications in various industries (Dotsenko et al., 2019).

Propiedades

IUPAC Name |

6-amino-3,4-diphenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h1-10,15H,21H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHWCXWIVAVDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)

![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)

![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)

![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)

![2-[4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5102360.png)

![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)

![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)

![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5102394.png)